

Spectroscopic characterization of 5-Aminopentan-1-ol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Aminopentan-1-ol

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Spectroscopic Characterization of 5-Aminopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **5-aminopentan-1-ol**, a bifunctional primary amine and alcohol. The document details the expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring this data and visualizes key experimental and logical workflows.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-aminopentan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **5-Aminopentan-1-ol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH (C1)
~2.70	Triplet	2H	-CH ₂ -NH ₂ (C5)
~1.57	Quintet	2H	-CH ₂ - (C2)
~1.49	Quintet	2H	-CH ₂ - (C4)
~1.38	Sextet	2H	-CH ₂ - (C3)
(variable)	Singlet	3H	-OH, -NH ₂

Note: The chemical shifts of the -OH and -NH₂ protons are variable and depend on solvent, concentration, and temperature. The integration value of 3H for the exchangeable protons is an idealized representation.

Table 2: ¹³C NMR Spectroscopic Data for **5-Aminopentan-1-ol**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~62.8	-CH ₂ -OH (C1)
~42.3	-CH ₂ -NH ₂ (C5)
~32.8	-CH ₂ - (C2)
~32.5	-CH ₂ - (C4)
~23.5	-CH ₂ - (C3)

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for **5-Aminopentan-1-ol**

Wavenumber (cm ⁻¹)	Functional Group	Description
3350-3450 (broad)	O-H stretch	Alcohol
3250-3400 (broad)	N-H stretch	Primary Amine
2850-2960	C-H stretch	Aliphatic
1550-1650	N-H bend	Primary Amine
1450-1470	C-H bend	Aliphatic
1050-1070	C-O stretch	Primary Alcohol

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **5-Aminopentan-1-ol**[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
103	Low	[M] ⁺ (Molecular Ion)
85	Moderate	[M - H ₂ O] ⁺
72	Moderate	[M - CH ₂ OH] ⁺
56	Moderate	[M - CH ₂ OH - NH ₃] ⁺
44	High	[CH ₂ =CH-OH] ⁺ or [CH ₂ =NH ₂] ⁺ + C ₂ H ₄
30	Base Peak (100)	[CH ₂ =NH ₂] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **5-aminopentan-1-ol** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **5-aminopentan-1-ol** is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), in a clean NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The sample is then placed in the NMR spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

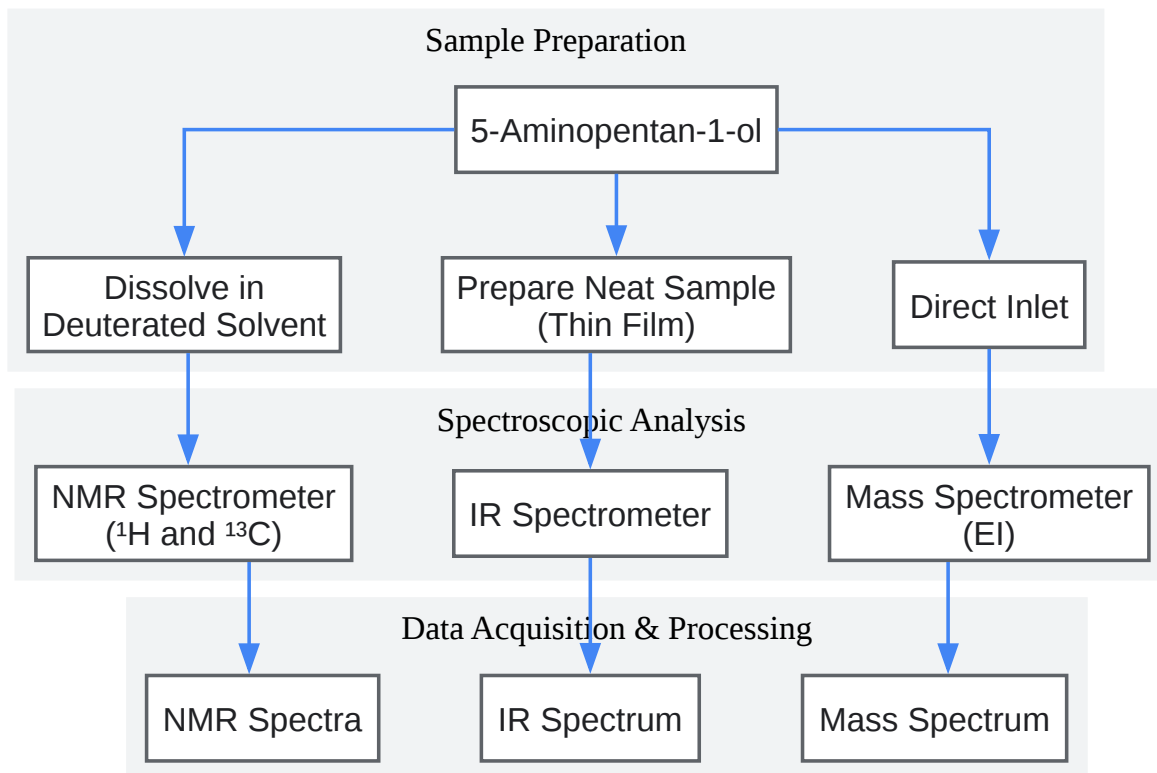
For a neat analysis of **5-aminopentan-1-ol**, a thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr). A drop of the compound is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer. The assembled plates are then mounted in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is recorded first and subtracted from the sample spectrum to eliminate any interference from the plates.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small molecules like **5-aminopentan-1-ol**. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

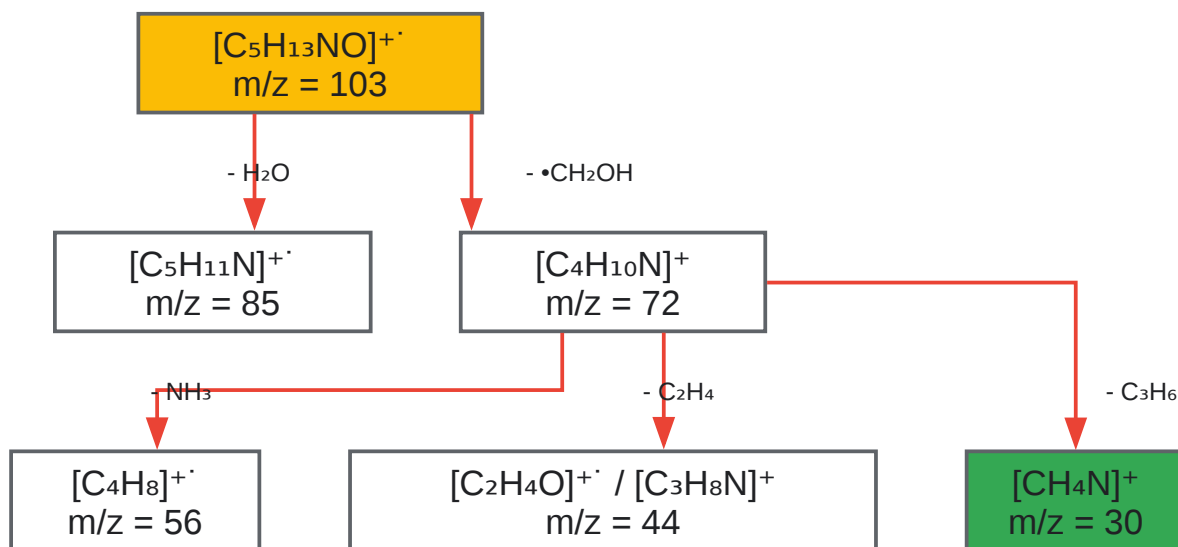
Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for **5-aminopentan-1-ol**.



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Experimental Workflow for Spectroscopic Characterization.



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Proposed Mass Spectrometry Fragmentation Pathway.

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References

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- 2. 5-Aminopentan-1-ol | C₅H₁₃NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]
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